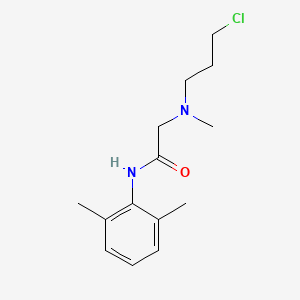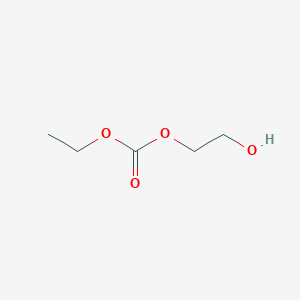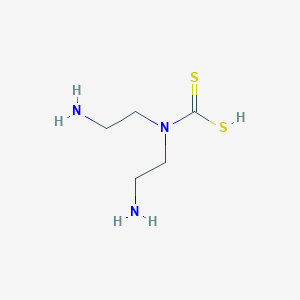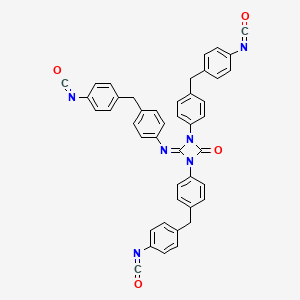
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- is a complex organic compound. Compounds of this nature are often used in various fields of chemistry and materials science due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the diazetidinone ring and the introduction of isocyanate groups. Common synthetic routes might include:
Cyclization reactions: Formation of the diazetidinone ring.
Functional group transformations: Introduction of isocyanate groups through reactions with appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the isocyanate groups or other functional moieties.
Substitution: Various substitution reactions might be possible, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered structural properties.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel materials: The compound could be used as a building block for creating new polymers or advanced materials.
Biology
Biological assays: Potential use in studying biological interactions or as a reagent in biochemical assays.
Medicine
Drug development: Exploration of its potential as a pharmacophore in drug design and development.
Industry
Coatings and adhesives: Utilization in the formulation of specialized coatings or adhesives due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance:
In chemical reactions: The compound might act as a nucleophile or electrophile, participating in various organic transformations.
In biological systems: It could interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazetidin-2-one derivatives: Other compounds with similar core structures but different substituents.
Isocyanate-containing compounds: Molecules with isocyanate groups that exhibit similar reactivity.
Uniqueness
The uniqueness of 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- lies in its specific structural arrangement, which may confer distinct chemical and physical properties compared to other related compounds.
Propriétés
Numéro CAS |
31107-36-5 |
|---|---|
Formule moléculaire |
C44H30N6O4 |
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-4-[4-[(4-isocyanatophenyl)methyl]phenyl]imino-1,3-diazetidin-2-one |
InChI |
InChI=1S/C44H30N6O4/c51-28-45-37-13-1-31(2-14-37)25-34-7-19-40(20-8-34)48-43-49(41-21-9-35(10-22-41)26-32-3-15-38(16-4-32)46-29-52)44(54)50(43)42-23-11-36(12-24-42)27-33-5-17-39(18-6-33)47-30-53/h1-24H,25-27H2 |
Clé InChI |
NFAVIZJKOVSCKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C3N(C(=O)N3C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)C6=CC=C(C=C6)CC7=CC=C(C=C7)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


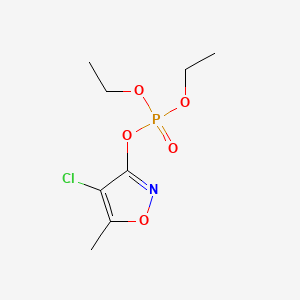
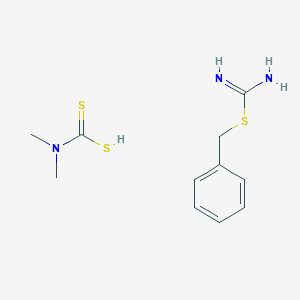
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
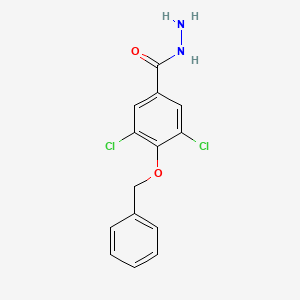
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
